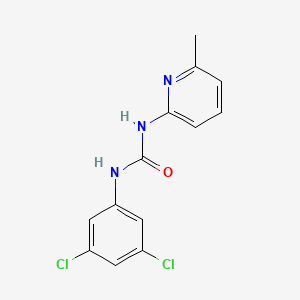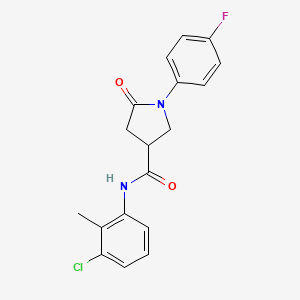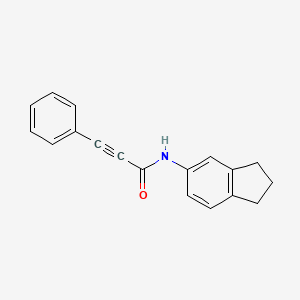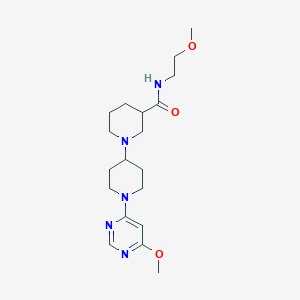
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime, also known as DFP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and organic solvents. DFP is a derivative of 2,4-difluoroacetophenone and has a molecular weight of 237.18 g/mol.
Mechanism of Action
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, seizures, and respiratory failure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of AChE, induction of oxidative stress, and activation of apoptotic pathways. In addition, this compound has been shown to have neurotoxic effects, leading to neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. In addition, this compound has a short half-life in vivo, which can limit its usefulness for certain experiments.
Future Directions
There are several future directions for research on 1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for neurodegenerative diseases, and the exploration of its use as a tool for studying enzyme kinetics and protein-protein interactions. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential risks to human health and the environment.
Synthesis Methods
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 1-(2,4-difluorophenyl)ethanone oxime, which is then converted to this compound through a methyleneoxime formation reaction using paraformaldehyde and hydrochloric acid.
Scientific Research Applications
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in metal complexes, and as a probe for studying enzyme kinetics. In addition, this compound has been investigated for its potential use as an insecticide and as a chemotherapeutic agent.
properties
IUPAC Name |
(Z)-1-(2,4-difluorophenyl)-N-[[(E)-1-(2,4-difluorophenyl)ethylideneamino]oxymethoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2/c1-10(14-5-3-12(18)7-16(14)20)22-24-9-25-23-11(2)15-6-4-13(19)8-17(15)21/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVODBVPGXOXFB-BKNYSILLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCON=C(C)C1=C(C=C(C=C1)F)F)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCO/N=C(/C)\C1=C(C=C(C=C1)F)F)/C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)

![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5417561.png)
![8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)
![methyl 4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5417576.png)
![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5417587.png)
